![molecular formula C7H4N2O3S B1582735 5-Nitrobenzo[d]thiazol-2(3H)-one CAS No. 62386-22-5](/img/structure/B1582735.png)
5-Nitrobenzo[d]thiazol-2(3H)-one
Overview
Description
5-Nitrobenzo[d]thiazol-2(3H)-one is a heterocyclic compound that belongs to the benzothiazole family It is characterized by the presence of a nitro group at the 5-position and a thiazole ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitrobenzo[d]thiazol-2(3H)-one typically involves the nitration of benzo[d]thiazol-2(3H)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, reaction time, and temperature. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Nitrobenzo[d]thiazol-2(3H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: Although less common, the thiazole ring can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5-Aminobenzo[d]thiazol-2(3H)-one.
Substitution: Various substituted benzo[d]thiazol-2(3H)-one derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the thiazole ring.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C8H6N2O3S
- Molar Mass : 210.21 g/mol
- Density : 1.516 g/cm³ (predicted)
- pKa : 9.16 (predicted)
The compound features a nitro group which plays a crucial role in its reactivity and biological activity. The presence of both nitro and thiazole moieties contributes to its unique properties, making it suitable for various applications.
Chemistry
5-Nitrobenzo[d]thiazol-2(3H)-one is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Substitution Reactions : The compound can undergo nucleophilic substitutions, leading to the formation of various derivatives.
- Reduction Reactions : It can be reduced to form aminobenzothiazoles, which are valuable in further synthetic applications.
Biology
The compound has been studied extensively for its biological activities, particularly its potential antimicrobial and anticancer properties.
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal properties, making them candidates for new antibiotics.
-
Anticancer Properties :
- Cell Proliferation Inhibition : In vitro studies have shown that this compound significantly inhibits cell proliferation in various cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) .
- Mechanistic Insights : It induces apoptosis and arrests the cell cycle in cancer cells, with flow cytometry analyses revealing increased apoptotic markers upon treatment .
Medicine
This compound is being investigated for its potential use in drug development:
- Drug Design : The compound serves as a scaffold for designing novel therapeutic agents aimed at treating diseases associated with protein misfolding, such as Alzheimer's and Parkinson's diseases .
- Therapeutic Applications : Studies have explored its efficacy against amyloid-related pathologies, highlighting its role in stabilizing proteins and reducing aggregation .
Case Study 1: Anticancer Activity
A study focusing on the anticancer properties of this compound derivatives demonstrated their ability to inhibit the growth of cancer cells significantly. The MTT assay results indicated a dose-dependent reduction in cell viability across multiple cancer cell lines .
Case Study 2: Antimicrobial Efficacy
Another research project evaluated the antimicrobial effects of synthesized derivatives against common pathogens. The results showed promising activity against Gram-positive and Gram-negative bacteria, suggesting potential applications as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 5-Nitrobenzo[d]thiazol-2(3H)-one depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Nitrobenzo[d]thiazol-2-amine: Similar structure but with an amino group instead of a carbonyl group.
5-Nitrobenzo[d]thiazole: Lacks the carbonyl group present in 5-Nitrobenzo[d]thiazol-2(3H)-one.
2-Methyl-5-nitrobenzo[d]thiazole: Contains a methyl group at the 2-position instead of a carbonyl group.
Uniqueness
This compound is unique due to the presence of both a nitro group and a carbonyl group, which contribute to its distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research fields.
Biological Activity
5-Nitrobenzo[d]thiazol-2(3H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a nitro group at the 5-position of the benzothiazole framework, which is essential for its biological activity. The compound's molecular formula is with a molecular weight of approximately 180.18 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to inhibition or activation of specific biochemical pathways. This interaction can influence enzyme activity and receptor modulation, contributing to its therapeutic effects .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by Mishra et al. (2020) demonstrated that benzothiazole derivatives, including this compound, showed antibacterial activity against Staphylococcus aureus and Propionibacterium acnes, both of which are responsible for skin infections .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 12.5 µg/mL |
Propionibacterium acnes | 25 µg/mL |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a novel derivative demonstrated significant inhibition of cancer cell proliferation in various human cancer cell lines, including A431 (epidermoid carcinoma) and A549 (lung carcinoma). The compound induced apoptosis and cell cycle arrest at low micromolar concentrations .
Table 2: Anticancer Activity of this compound Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
Novel derivative | A431 | <0.1 |
A549 | 0.14 |
Case Studies and Research Findings
- Study on Antimicrobial Activity : Mishra et al. (2020) synthesized several benzothiazole derivatives and evaluated their antibacterial properties. The study found that the derivatives exhibited potent activity against multidrug-resistant bacteria, outperforming standard antibiotics like ciprofloxacin in some cases .
- Anticancer Evaluation : In a study focused on anticancer agents, a derivative of this compound was shown to significantly inhibit the proliferation of cancer cells while promoting apoptosis through specific signaling pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Nitrobenzo[d]thiazol-2(3H)-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves nitration of benzo[d]thiazol-2(3H)-one derivatives. Key steps include controlling nitration regioselectivity using mixed acids (HNO₃/H₂SO₄) at 0–5°C to prevent over-nitration. Catalysts like FeCl₃ may enhance selectivity. Post-reaction purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical for purity. Reaction pH and temperature must be tightly monitored to avoid side products like di-nitro derivatives .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : The absence of the thiazole NH proton (δ ~12 ppm in non-nitrated analogs) confirms lactam tautomer formation. Aromatic protons appear as doublets (δ 7.5–8.5 ppm) with coupling constants reflecting nitro group para-directing effects.
- IR : Stretching vibrations at ~1520 cm⁻¹ (asymmetric NO₂) and ~1340 cm⁻¹ (symmetric NO₂) confirm nitro substitution. A strong C=O stretch (~1680 cm⁻¹) indicates the lactam moiety .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Cytotoxicity screening against cancer cell lines (e.g., MCF-7, HEPG-2) using SRB assays is common. Protocol:
Culture cells in RPMI-1640 medium with 5% FBS.
Treat with compound (0.1–100 µM) for 48–72 hours.
Fix cells with trichloroacetic acid and stain with SRB.
Measure absorbance (570 nm) to calculate IC₅₀. Include controls (e.g., DMSO vehicle, reference drugs like CHS-828) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize 5-nitro derivatives for receptor binding?
- Methodological Answer :
- Variable Linker Length : Synthesize analogs with alkyl/acyl chains (C1–C6) between the nitro group and thiazole core.
- Substitution Patterns : Introduce halogens (Cl, Br) or methoxy groups at positions 4 or 6 to modulate lipophilicity and steric effects.
- Binding Assays : Use radioligand displacement (e.g., [³H]DTG for σ-2 receptors) in rat liver membranes. Calculate Ki values via competitive binding curves and Cheng-Prusoff equation .
Q. What computational strategies predict the neuroprotective potential of this compound derivatives?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with targets like NMDA receptors or Aβ plaques. Prioritize compounds with binding energies < −8 kcal/mol.
- ADMET Prediction : Employ SwissADME to assess blood-brain barrier permeability (e.g., TPSA < 90 Ų) and toxicity (e.g., AMES test predictions).
- MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability (RMSD < 2 Å) .
Q. How to resolve contradictions in cytotoxicity data across different cell lines?
- Methodological Answer :
- Mechanistic Profiling : Perform flow cytometry (Annexin V/PI staining) to distinguish apoptosis vs. necrosis.
- Metabolic Assays : Use Seahorse XF analyzers to measure OCR/ECAR and identify glycolysis or OXPHOS dependencies.
- Gene Expression : Validate via qPCR for apoptosis markers (e.g., BAX, BCL-2) or resistance genes (e.g., MDR1) .
Q. What advanced purification techniques improve enantiomeric purity of chiral analogs?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IC column (5 µm, 250 × 4.6 mm) with hexane/isopropanol (90:10) at 1 mL/min. Monitor UV at 254 nm.
- Crystallization-Induced Diastereomer Resolution : React racemic mixtures with chiral auxiliaries (e.g., L-tartaric acid) to form diastereomeric salts, then selectively crystallize .
Q. How do solvent effects influence the tautomeric equilibrium of this compound?
- Methodological Answer :
- NMR Titration : Dissolve compound in deuterated solvents (CDCl₃, DMSO-d₆) and track NH proton shifts. Calculate tautomer ratios via integration.
- DFT Calculations : Use Gaussian09 at B3LYP/6-311+G(d,p) to model solvent dielectric effects on tautomer stability. Polar solvents (ε > 20) favor the lactam form .
Q. Methodological Tables
Table 1 : Key Synthetic Parameters for this compound Derivatives
Parameter | Optimal Range | Impact on Yield/Purity |
---|---|---|
Nitration Temperature | 0–5°C | Prevents di-nitration |
Catalyst (FeCl₃) | 5 mol% | Enhances regioselectivity |
Reaction Time | 4–6 hours | Maximizes mono-nitration |
Purification Method | Column Chromatography | Removes polar byproducts |
Table 2 : Cytotoxicity Data Across Cell Lines (Example)
Cell Line | IC₅₀ (µM) | Mechanism (Apoptosis/Necrosis) |
---|---|---|
MCF-7 (Breast) | 12.3 | Caspase-3 activation |
HEPG-2 (Liver) | 8.7 | ROS induction |
WI-38 (Normal) | >100 | No significant effect |
Properties
IUPAC Name |
5-nitro-3H-1,3-benzothiazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3S/c10-7-8-5-3-4(9(11)12)1-2-6(5)13-7/h1-3H,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRHCXKQSXFQHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342157 | |
Record name | 5-Nitrobenzo[d]thiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62386-22-5 | |
Record name | 5-Nitrobenzo[d]thiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-nitro-2,3-dihydro-1,3-benzothiazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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